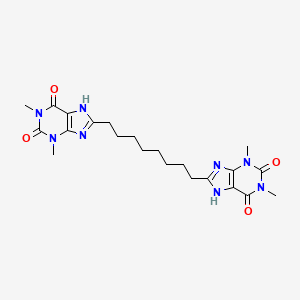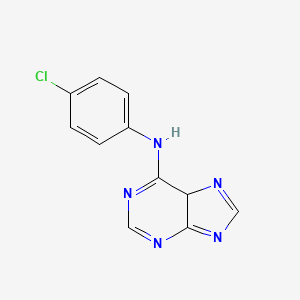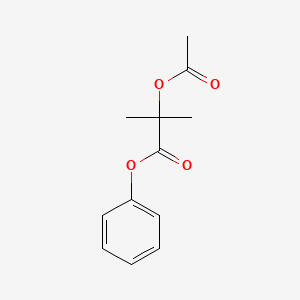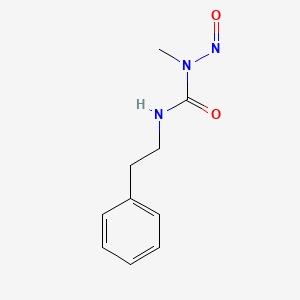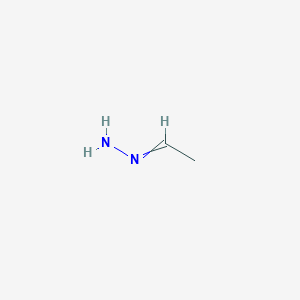
Ethylidenehydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylidenehydrazine is an organic compound with the chemical formula C2H6N2 It belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylidenehydrazine can be synthesized through several methods. One common approach involves the reaction of acetaldehyde with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows: [ \text{CH}_3\text{CHO} + \text{N}_2\text{H}_4 \rightarrow \text{CH}_3\text{CH}= \text{N}-\text{NH}_2 ]
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize catalysts and optimized reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: Ethylidenehydrazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides or other nitrogen-containing compounds.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: this compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrogen oxides, while reduction can produce simpler hydrazine derivatives.
Scientific Research Applications
Ethylidenehydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic compounds. Its reactivity makes it valuable in the development of new chemical reactions and materials.
Biology: this compound and its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored the use of this compound in drug development, particularly for its potential to inhibit certain enzymes and pathways involved in disease processes.
Industry: In industrial applications, this compound is used in the production of polymers, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethylidenehydrazine involves its interaction with various molecular targets and pathways. For example, in biological systems, it may inhibit specific enzymes by forming covalent bonds with active site residues. This inhibition can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethylidenehydrazine can be compared with other similar compounds, such as:
Hydrazine: A simpler hydrazine derivative with the formula N2H4. It is highly reactive and used in various industrial applications.
Methylhydrazine: Another hydrazine derivative with the formula CH3NHNH2. It is used as a rocket propellant and in chemical synthesis.
Phenylhydrazine: A hydrazine derivative with the formula C6H5NHNH2. It is used in the synthesis of pharmaceuticals and dyes.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct reactivity and properties
Properties
CAS No. |
5799-73-5 |
|---|---|
Molecular Formula |
C2H6N2 |
Molecular Weight |
58.08 g/mol |
IUPAC Name |
ethylidenehydrazine |
InChI |
InChI=1S/C2H6N2/c1-2-4-3/h2H,3H2,1H3 |
InChI Key |
SFYLHIMXJQGKGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea](/img/structure/B14726066.png)

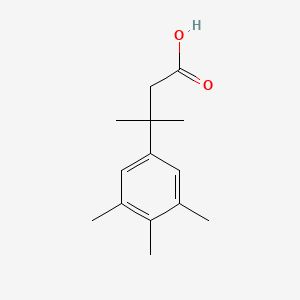
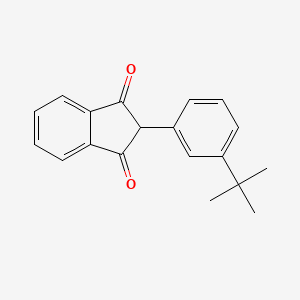
![4-N-(2-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B14726100.png)
![N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid](/img/structure/B14726106.png)
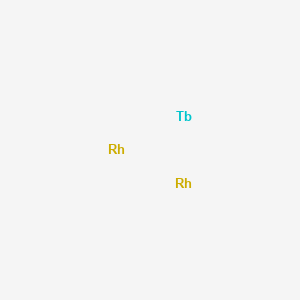
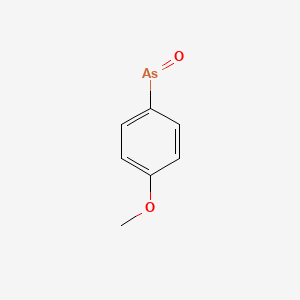

![Sodium;4-[(4-hydroxy-3-methylphenyl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14726143.png)
